molecular formula C14H17NO4 B1418701 1-N-Cbz-pyrrolidine-3-acetic acid CAS No. 886362-65-8

1-N-Cbz-pyrrolidine-3-acetic acid

Cat. No.: B1418701
CAS No.: 886362-65-8
M. Wt: 263.29 g/mol
InChI Key: IUYVTLSEDKQGQY-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Biologically Active Molecules and Organic Synthesis

The pyrrolidine scaffold is a cornerstone in the architecture of many vital molecules, both natural and synthetic. nih.govresearchgate.net Its prevalence underscores its evolutionary selection as a stable and versatile structural motif for biological function and its adoption by chemists as a reliable synthetic intermediate.

Pyrrolidine as a Core Motif in Natural Products

The pyrrolidine ring is a recurring feature in a multitude of natural products, especially in alkaloids isolated from plants and microorganisms. nih.govmdpi.com Notable examples include nicotine (B1678760) and hygrine. wikipedia.org The amino acids proline and hydroxyproline, fundamental constituents of proteins, are also derivatives of pyrrolidine. mdpi.comwikipedia.org This widespread presence in nature highlights the pyrrolidine framework's importance in diverse biological processes. mdpi.com The 3,3'-pyrrolidinyl-spirooxindole unit, for instance, is a privileged heterocyclic motif that forms the core of a large family of alkaloid natural products with significant bioactivity. nih.gov

Pyrrolidine as a Key Building Block for Synthetic Compounds

In the realm of organic synthesis, the pyrrolidine ring serves as an essential building block for constructing more complex molecules. ontosight.aibaranlab.org Its unique structural features, including the potential for up to four stereogenic centers, allow for the creation of a vast number of stereoisomers, which is crucial for developing compounds with specific biological activities. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a three-dimensional structure that is advantageous for drug design. researchgate.netnih.gov Synthetic chemists have developed numerous methods to construct and functionalize the pyrrolidine ring, making it a readily accessible and versatile tool in their molecular toolbox. nih.govbaranlab.org Spirocyclic pyrrolidines, for example, are important intermediates in the synthesis of antibacterial drugs like sitafloxacin. researchgate.netnih.gov

Role in Drug Development and Pharmaceutical Formulations

The significance of the pyrrolidine scaffold is profoundly evident in the pharmaceutical industry. It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The structural and chemical properties of the pyrrolidine ring contribute to the efficacy of a wide range of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.orgresearchgate.net The ability to introduce various substituents onto the pyrrolidine ring allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to the development of more potent and selective therapies. frontiersin.org

Overview of Protecting Groups in Pyrrolidine Chemistry

To effectively utilize pyrrolidine scaffolds in multi-step syntheses, chemists often need to temporarily block the reactivity of the nitrogen atom. This is achieved through the use of "protecting groups." These groups are chemical moieties that are selectively introduced onto the nitrogen and can be later removed under specific conditions without affecting other parts of the molecule.

Cbz (Benzyloxycarbonyl) as a Nitrogen Protecting Group

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a widely used protecting group for amines, including the nitrogen atom in the pyrrolidine ring. total-synthesis.com Introduced by Leonidas Zervas, the Cbz group is installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com This converts the basic and nucleophilic amine into a much less reactive carbamate (B1207046). total-synthesis.com The Cbz group is valued for its stability under a variety of reaction conditions, yet it can be readily removed when needed. total-synthesis.combachem.com A key method for Cbz deprotection is catalytic hydrogenation, a mild process that typically does not affect other functional groups. masterorganicchemistry.com

Comparison with Other Protecting Groups (e.g., Boc, Ts)

While Cbz is a powerful tool, it is not the only protecting group available for amines. Other common protecting groups include the tert-butoxycarbonyl (Boc) group and the tosyl (Ts) group. The choice of protecting group depends on the specific requirements of the synthesis.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Characteristics
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C), strong acidsStable to a wide range of conditions, removed by mild reduction. bachem.commasterorganicchemistry.com
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acids (e.g., TFA, HCl)Stable to bases and nucleophiles, removed under acidic conditions. researchgate.net
TosylTsTosyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃), strong acidsVery stable, often requires harsh conditions for removal.

The concept of "orthogonal protection" is crucial in complex syntheses. masterorganicchemistry.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, a molecule could have one amine protected with a Cbz group and another with a Boc group. The Boc group could be removed with acid while the Cbz group remains intact, allowing for selective reaction at the newly deprotected amine. The Cbz group could then be removed later using hydrogenation. This strategic use of different protecting groups is fundamental to the efficient synthesis of complex molecules. masterorganicchemistry.com

Contextualizing 1-N-Cbz-pyrrolidine-3-acetic acid within Pyrrolidine Chemistry

Within the diverse family of pyrrolidine-based synthetic intermediates, This compound stands out as a specifically engineered building block. Its structure consists of a pyrrolidine ring substituted at the 3-position with an acetic acid side chain (-CH₂COOH), and its ring nitrogen is protected by a carboxybenzyl group (Cbz or Z). This particular combination of features makes it a strategically important component in synthetic chemistry.

The Cbz protecting group is a classic and widely used amine protecting group, first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis. total-synthesis.commasterorganicchemistry.com It is installed by reacting the pyrrolidine nitrogen with benzyl chloroformate, typically in the presence of a mild base. numberanalytics.comguidechem.com The key advantage of the Cbz group is its stability under a wide range of conditions, including acidic and basic environments where other protecting groups might fail. total-synthesis.com Crucially, it can be selectively removed under very mild, neutral conditions through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). masterorganicchemistry.comacs.org This orthogonality allows for deprotection without affecting other sensitive functional groups within a complex molecule. total-synthesis.com

The pyrrolidine-3-acetic acid core provides a distinct structural motif. Unlike direct substitution with a carboxylic acid at the 3-position, the acetic acid side chain introduces a flexible two-carbon spacer, which can be critical for achieving the optimal geometry for binding to a biological target. The carboxylic acid itself serves as a handle for further chemical modifications, such as amide bond formation, or as a key pharmacophoric element. nih.gov Therefore, this compound is not an end product but a sophisticated intermediate, designed to introduce a specific, protected pyrrolidine fragment during the assembly of larger, more complex molecules, particularly in the realm of drug discovery. nih.govgoogle.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 886362-65-8 chemicalbook.com
Molecular Formula C₁₃H₁₅NO₄ guidechem.com
Molecular Weight 249.26 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYVTLSEDKQGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660807
Record name {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-65-8
Record name 1-[(Phenylmethoxy)carbonyl]-3-pyrrolidineacetic acid
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Record name {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid
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Record name 886362-65-8
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Synthetic Methodologies for 1 N Cbz Pyrrolidine 3 Acetic Acid and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies involve the modification of existing pyrrolidine (B122466) scaffolds to introduce the desired N-Cbz protecting group and the 3-acetic acid side chain. These methods are often practical when suitable pyrrolidine precursors are readily available.

Carboxylation/Acylation Approaches

A primary method for synthesizing analogs like 1-N-Cbz-pyrrolidine-3-carboxylic acid involves the direct acylation of the pyrrolidine nitrogen. The most common implementation of this is the protection of the secondary amine with a carboxybenzyl (Cbz) group. This is typically achieved by reacting the parent amino acid, pyrrolidine-3-carboxylic acid, with benzyl (B1604629) chloroformate under basic conditions. acs.org

Two common procedures for this N-acylation are:

Method 1: Reacting pyrrolidine-3-carboxylic acid with benzyl chloroformate in a solvent like tetrahydrofuran (B95107) (THF), often with gentle heating. The reaction is followed by an aqueous workup and extraction to isolate the N-protected product. acs.org

Method 2: Performing the reaction in a biphasic system or using a base like potassium carbonate in a solvent such as acetonitrile. This method facilitates the reaction and subsequent purification. acs.org

While these methods efficiently produce the N-Cbz protected pyrrolidine-3-carboxylic acid, the direct attachment of an acetic acid moiety at the C-3 position via a one-step carboxylation or acylation is less straightforward and typically involves multi-step functional group interconversions as detailed in the following section.

Functional Group Interconversions on Pre-formed N-Cbz-pyrrolidines

A more versatile approach to 1-N-Cbz-pyrrolidine-3-acetic acid involves the chemical manipulation of functional groups on a pre-formed N-Cbz-pyrrolidine ring. These methods offer flexibility in designing the target molecule from various precursors.

Homologation of Carboxylic Acids: A classic and effective method for converting a carboxylic acid to its next higher homolog—an acetic acid—is the Arndt-Eistert reaction . organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This sequence can be applied to the readily available 1-N-Cbz-pyrrolidine-3-carboxylic acid. The process involves:

Conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone intermediate. libretexts.org

A metal-catalyzed (commonly silver oxide, Ag₂O) or photochemical Wolff rearrangement of the diazoketone to form a ketene (B1206846). organic-chemistry.orglibretexts.org

Trapping of the highly reactive ketene intermediate with a nucleophile. Using water as the nucleophile yields the desired homologated carboxylic acid, this compound. organic-chemistry.orglibretexts.org

Synthesis from a Ketone Precursor: Another powerful strategy starts with N-Cbz-pyrrolidin-3-one. This approach builds the two-carbon side chain using classic carbon-carbon bond-forming reactions.

Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: The ketone can be reacted with a phosphorus ylide, such as one derived from trimethylphosphonoacetate. This reaction, a variation of the Wittig olefination, forms an α,β-unsaturated ester at the 3-position. masterorganicchemistry.comgoogle.comlibretexts.org Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester group yields the final saturated acetic acid product. A Chinese patent details a similar process starting from N-Boc-3-pyrrolidone, which undergoes a Wittig reaction, asymmetric hydrogenation, and hydrolysis to afford R-N-Boc-3-pyrrolidine acetic acid with high purity and yield, demonstrating the industrial viability of this route. google.com

Knoevenagel Condensation: Alternatively, N-Cbz-pyrrolidin-3-one can undergo a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate or cyanoacetic acid. wikipedia.orgorganicreactions.org This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt, forms an alkylidene intermediate. wikipedia.orgnih.gov Subsequent reduction of the double bond and hydrolysis/decarboxylation of the malonate or cyano group affords the target acetic acid derivative.

Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

The pyrrolidine ring is a prevalent motif in numerous biologically active molecules, and its stereochemistry is often critical for its function. nih.govmdpi.com Consequently, significant research has focused on the development of stereoselective methods to construct the chiral pyrrolidine core, which can then be elaborated into specific targets like chiral this compound. Asymmetric catalysis, using either small organic molecules or metal complexes, represents the forefront of this field.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis provides an efficient pathway to enantioenriched pyrrolidines by creating stereogenic centers with high fidelity from prochiral starting materials. mdpi.com

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of metals while promoting a wide range of transformations with high enantioselectivity. mdpi.com For pyrrolidine synthesis, cascade reactions that form multiple bonds in a single pot are particularly efficient.

A notable example is the one-pot asymmetric nitro-Mannich/hydroamination cascade . This reaction combines an organocatalytic nitro-Mannich reaction with a subsequent gold-catalyzed hydroamination to construct highly substituted chiral pyrrolidines. acs.orgnih.govox.ac.uk The sequence proceeds as follows:

An N-Cbz protected imine reacts with a nitroallene in the presence of a chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst). This initial step is a nitro-Mannich reaction that sets the first stereocenters. nih.gov

The resulting β-nitroamine intermediate then undergoes an intramolecular hydroamination, a cyclization reaction often catalyzed by a gold complex, to form the pyrrolidine ring. acs.orgnih.gov

This combined organocatalysis/metal-catalysis approach affords trisubstituted pyrrolidines in good yields with excellent diastereoselectivity and high enantioselectivity. nih.gov The reaction tolerates a variety of substituents on the starting imine, making it a versatile method for generating diverse pyrrolidine architectures. acs.org

EntryImine Substituent (R)CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylThiourea A60>20:191
24-FluorophenylThiourea A58>20:193
34-ChlorophenylThiourea A53>20:192
44-BromophenylThiourea A45>20:191
52-ChlorophenylThiourea A36>20:196
62-NaphthylThiourea A67>20:185

Table 1: Representative results for the one-pot asymmetric nitro-Mannich/hydroamination cascade for the synthesis of N-Cbz-pyrrolidine derivatives. Data sourced from Barber et al., ACS Catalysis, 2014. acs.orgnih.gov

Transition metal catalysis offers a complementary set of powerful tools for the asymmetric synthesis of pyrrolidines. Metals like nickel, palladium, rhodium, and copper can catalyze a range of transformations, including conjugate additions, cross-couplings, and cycloadditions.

A key example is the nickel-catalyzed asymmetric conjugate addition . This type of reaction is fundamental to the construction of C-C bonds and can be employed to build the pyrrolidine skeleton. For instance, nickel catalysts can facilitate the annulation reaction between o-haloarylimines and electron-poor olefins. This process involves the conjugate addition of an aryl group to an olefin followed by a reductive aldol (B89426) addition onto the imine, creating two adjacent stereocenters. While this specific example leads to spiroindane pyrrolidines, the underlying principle of metal-catalyzed conjugate addition is broadly applicable to the synthesis of various chiral pyrrolidine structures.

Other metal-catalyzed approaches include:

Gold-Catalyzed Tandem Reactions: As seen in the hydroamination step of the cascade reaction, gold catalysts are highly effective in activating alkynes and allenes toward nucleophilic attack by amines, leading to cyclization. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and arylation reactions, which can be adapted to form substituted pyrrolidines.

Copper-Catalyzed Reactions: Copper catalysts, often in conjunction with chiral ligands, can promote asymmetric additions to alkenes, which serve as precursors for pyrrolidine ring formation.

These metal-catalyzed methods provide robust and often highly stereoselective routes to complex pyrrolidine cores, which are essential starting materials for a wide array of chemical and pharmaceutical applications.

Chiral Auxiliary and Chiral Pool Strategies

The stereoselective synthesis of pyrrolidine derivatives is often accomplished using chiral auxiliaries or by starting from readily available chiral molecules, a strategy known as the chiral pool approach.

Utilizing (R)-(-)-1-Cbz-3-pyrrolidinol as an Intermediate

(R)-(-)-1-Cbz-3-pyrrolidinol is a versatile chiral building block in the synthesis of various biologically active molecules. chemimpex.com Its defined stereochemistry is leveraged to introduce chirality into the target molecule, influencing the efficacy and selectivity of the final compound. chemimpex.com This intermediate is particularly valuable in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is critical. chemimpex.com The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the extension of the carbon chain to create the acetic acid moiety.

Table 1: Properties of (R)-(-)-1-Cbz-3-pyrrolidinol

PropertyValue
CAS Number100858-33-1
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Melting Point74-79 °C
AppearanceSolid

This data is compiled from multiple sources. sigmaaldrich.comechemi.comcalpaclab.com

Derivation from Proline or 4-Hydroxyproline (B1632879)

Proline and 4-hydroxyproline are naturally occurring amino acids that serve as excellent and readily available chiral starting materials for the synthesis of pyrrolidine derivatives. rsc.orgnih.gov Their inherent chirality is transferred to the synthetic targets, making them valuable precursors in the synthesis of a wide range of natural products and pharmaceuticals. rsc.orgnih.gov For instance, the synthesis of pyrrolidine-containing drugs often commences with these cyclic precursors. nih.gov The carboxyl group of proline or the hydroxyl group of 4-hydroxyproline can be chemically manipulated through various steps to introduce the acetic acid side chain at the desired position on the pyrrolidine ring. nii.ac.jpnih.gov

Multi-Component Reactions and Cascade Processes

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade processes to construct complex molecular architectures efficiently. tandfonline.comresearchgate.net These strategies offer advantages in terms of atom economy, reduced reaction time, and often lead to high yields of the desired products. tandfonline.com

The synthesis of substituted pyrrolidines can be achieved through one-pot multi-component reactions. acs.org For example, a diastereoselective synthesis of highly substituted pyrrolidines has been developed through the asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This method allows for the construction of up to three stereogenic centers in a single operation. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The synthesis of pyrrolidine derivatives can be accomplished via cascade processes, such as the platinum-catalyzed cycloisomerization of an alkynamine followed by a nucleophilic addition and trapping of the resulting cationic species. wikipedia.orgnih.gov

Total Synthesis Applications Featuring this compound Scaffold Precursors

The this compound scaffold and its derivatives are key intermediates in the total synthesis of several biologically active natural products.

Synthesis of Acromelic Acids

Acromelic acids are potent neuroexcitatory amino acids. nih.gov The total synthesis of acromelic acids A and B has been accomplished in multiple steps, where the construction of the pyrrolidine ring is a crucial part of the strategy. nih.govacs.orgnih.gov One approach involves a nickel-catalyzed asymmetric conjugate addition followed by an intramolecular reductive amination to efficiently form the pyrrolidine ring. nih.govacs.org A diversity-oriented synthetic strategy has also been developed for the enantioselective total synthesis of (+)-acromelic acid C, highlighting the use of a common intermediate that can be divergently applied to synthesize various kainoid amino acids. rsc.orgrsc.org

Synthesis of Other Bioactive Pyrrolidine-containing Natural Products

The pyrrolidine ring is a privileged structure in numerous natural products with diverse biological activities. acs.orgrsc.org The versatility of proline as a chiral synthon has been demonstrated in the synthesis of a wide range of naturally occurring pyrrolidines, pyrrolizidines, and indolizidine alkaloids. rsc.org Synthetic methodologies leading to precursors like this compound are instrumental in accessing these complex natural products.

Advanced Spectroscopic and Computational Analysis of 1 N Cbz Pyrrolidine 3 Acetic Acid

High-Resolution NMR Spectroscopy for Structural Elucidation (e.g., H NMR, C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing atom-specific information about the chemical environment and connectivity within a molecule.

In the H NMR spectrum of 1-N-Cbz-pyrrolidine-3-acetic acid, distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the acetic acid sidechain, and the benzyloxycarbonyl (Cbz) group are expected. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.3 ppm), while the methylene (B1212753) protons of the benzyl group (Cbz-CH) would likely resonate as a singlet or a set of doublets near 5.1 ppm. The protons on the pyrrolidine ring and the acetic acid sidechain would produce more complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns revealing the ring's conformation and the substitution pattern.

The C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key expected signals include those for the carbonyl carbons of the Cbz group and the carboxylic acid (typically >170 ppm), the aromatic carbons of the benzyl group (around 127-136 ppm), and the carbons of the pyrrolidine ring and the acetic acid sidechain (typically in the 25-70 ppm range). The specific chemical shifts help confirm the presence of all constituent functional groups.

Interactive Table: Typical H and C NMR Chemical Shift Ranges for Functional Groups in this compound Note: These are typical, generalized ranges and not experimentally recorded values for the title compound.

Functional Group Atom Typical H Chemical Shift (ppm) Typical C Chemical Shift (ppm)
Benzyl (Aromatic) C-H 7.2 - 7.4 127 - 129
Benzyl (Benzylic) C-H ~5.1 ~67
Pyrrolidine Ring C-H 1.5 - 3.8 25 - 60
Acetic Acid CH 2.3 - 2.6 ~35
Carboxylic Acid OH 10 - 12 (broad) -
Cbz Carbonyl C=O - ~155

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of CHNO, the expected exact mass is approximately 263.29 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+), a positively charged ion ([M+H]+), or a sodiated adduct ([M+Na]+).

Under mass spectrometric analysis, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would likely involve the cleavage of the Cbz group, leading to a prominent fragment corresponding to the benzyl cation or related structures. Other fragmentations could include the loss of the carboxylic acid group or cleavage of the pyrrolidine ring, providing further confirmation of the compound's structure.

Theoretical Studies and Computational Chemistry Applications

Theoretical and computational chemistry methods serve as a powerful complement to experimental data, offering deep insights into molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. It is widely used to predict molecular geometries, energies, and other properties. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide a detailed understanding of its structure and reactivity.

Frontier Orbital Analysis (HOMO-LUMO)Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring of the Cbz group. The LUMO is likely distributed over the electron-deficient carbonyl groups of both the carbamate (B1207046) and the carboxylic acid. A smaller HOMO-LUMO gap generally suggests higher reactivity.

pKa Prediction and Acidity Studies

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in understanding its chemical behavior, including its reactivity and pharmacokinetic properties. For the compound this compound, the primary acidic center is the carboxylic acid group. This section delves into the predicted pKa value of this compound and discusses the structural factors influencing its acidity.

Predicted pKa Values

One such prediction from chemical supplier databases suggests a pKa value of approximately 4.65 ± 0.10 for this compound. chemicalbook.com Another predicted value for the closely related compound, 1-N-Cbz-beta-proline (another name for 1-N-Cbz-pyrrolidine-3-carboxylic acid), is 4.46 ± 0.20. chemicalbook.com For comparison, the predicted pKa of N-Cbz-L-proline is around 3.99 ± 0.20, highlighting the influence of the substituent position on the pyrrolidine ring.

Predicted pKa Values for this compound and Related Compounds
CompoundPredicted pKaSource
This compound4.65 ± 0.10 chemicalbook.com
1-N-Cbz-beta-Proline4.46 ± 0.20 chemicalbook.com
N-Cbz-L-proline3.99 ± 0.20

Factors Influencing Acidity

The acidity of the carboxylic acid moiety in this compound is influenced by several electronic and structural factors:

Inductive Effect: The benzyloxycarbonyl (Cbz) group attached to the pyrrolidine nitrogen is electron-withdrawing. This effect is transmitted through the sigma bonds of the pyrrolidine ring to the carboxylic acid group. By pulling electron density away from the carboxylate group, the Cbz group stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity (lowering the pKa) compared to a simple alkyl carboxylic acid.

Steric and Conformational Effects: The position of the acetic acid group at the 3-position of the pyrrolidine ring is significant. The three-dimensional arrangement of the Cbz group and the acetic acid side chain can influence the solvation of the carboxylate anion, which in turn affects the acidity. The non-planar, puckered nature of the pyrrolidine ring allows for various conformations that can either enhance or slightly diminish the inductive effect of the Cbz group. beilstein-journals.org

Medicinal Chemistry and Biological Activity of 1 N Cbz Pyrrolidine 3 Acetic Acid Derivatives

Role as an Intermediate in Pharmaceutical Synthesis.pharmablock.com

1-N-Cbz-pyrrolidine-3-acetic acid and its related structures are pivotal intermediates in the synthesis of complex pharmaceutical agents. guidechem.comking-pharm.comchemicalbook.com The pyrrolidine (B122466) framework can be strategically functionalized to create molecules with specific pharmacological profiles. dntb.gov.ua The inherent chirality of many pyrrolidine derivatives is a key feature, as different stereoisomers can exhibit vastly different biological activities. nih.govdntb.gov.ua

Precursor to Chiral Drugs.pharmablock.com

The stereochemistry of a drug molecule is a critical determinant of its interaction with biological targets, which are themselves chiral. nih.govmdpi.com Enantiomers of a chiral drug can have different pharmacological and toxicological profiles. mdpi.comresearchgate.net this compound, particularly its chiral forms such as (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid and (S)-1-Cbz-pyrrolidine-3-carboxylic acid, serves as a valuable chiral pool starting material. echemi.com This allows for the stereoselective synthesis of drugs, ensuring the final product has the desired therapeutic effect while minimizing potential side effects from the unwanted enantiomer. nih.gov The synthesis of various chiral pyrrolidines has been achieved using starting materials like 2,3-O-iso-propylidene-D-erythronolactol. nih.gov

Building Block for Novel Therapeutic Agents.pharmablock.com

The pyrrolidine scaffold is a versatile platform for the construction of new drugs. nih.govresearchgate.net The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating interactions with biological targets. pharmablock.com Furthermore, the pyrrolidine moiety can enhance a drug's aqueous solubility and other physicochemical properties. pharmablock.com For instance, derivatives of pyrrolidine-3-acetic acid have been investigated for their potential as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant in the management of diabetes. nih.gov The synthesis of such derivatives often involves coupling reactions with various amines. nih.gov

Structure-Activity Relationships (SAR) of Pyrrolidine-3-acetic Acid Derivatives.mdpi.com

The biological activity of pyrrolidine-3-acetic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Influence of Pyrrolidine Ring Chirality on Biological Activity.mdpi.com

The stereochemistry of the pyrrolidine ring significantly impacts biological activity. nih.govdntb.gov.ua The spatial arrangement of substituents on the chiral centers of the pyrrolidine ring dictates how the molecule binds to its target protein. nih.govdntb.gov.ua For example, in the development of kinase inhibitors, exploiting chirality has led to compounds with enhanced enzymatic activity and improved pharmacokinetic profiles. nih.gov The different stereoisomers can lead to distinct binding modes with enantioselective proteins, resulting in varied biological outcomes. nih.govdntb.gov.ua In some cases, one enantiomer of a drug is responsible for the therapeutic effect (the eutomer), while the other (the distomer) may be inactive or even cause adverse effects. mdpi.com

Applications in Drug Discovery and Development.pharmablock.commdpi.com

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of drugs targeting various diseases. pharmablock.commdpi.com Pyrrolidine-containing drugs are used as antihypertensives, antidiabetics, and antiviral agents. pharmablock.com For example, several dipeptidyl peptidase-IV (DPP-4) inhibitors, used for treating type II diabetes, contain a pyrrolidine fragment. pharmablock.com

The ability to synthesize a diverse library of pyrrolidine derivatives allows medicinal chemists to explore a broad chemical space and identify compounds with novel mechanisms of action. acs.org The development of stereoselective synthesis methods for pyrrolidine-containing drug precursors is an active area of research, with a focus on creating optically pure compounds with high yields. mdpi.comnih.gov

Interactive Data Table: Examples of Pyrrolidine Derivatives and their Biological Activities

Compound ClassTarget/ActivityKey Structural FeaturesReference
Pyrrolidine-3-acetic acid derivativesα-Amylase and α-glucosidase inhibitorsVaried amine substitutions nih.gov
Pyrrolidine pentamine derivativesAminoglycoside 6'-N-acetyltransferase type Ib inhibitorsSubstitutions at five positions (R1-R5) mdpi.com
Imidazole acetic acid derivativesActivated thrombin-activatable fibrinolysis inhibitor (TAFIa) inhibitorsImidazole and acetic acid moieties acs.org
Indan (B1671822) acid derivativesAnalgesic and anti-inflammatory agentsSubstituted indan ring core.ac.uk
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant activitySubstituents at position 3 of the pyrrolidine-2,5-dione ring nih.gov

Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for cellular processes like DNA repair and maintaining genomic stability. nih.gov Inhibiting PARP is a key strategy in cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms. nih.gov The benzimidazole (B57391) carboxamide scaffold is a well-established core for potent PARP-1 inhibitors, with the amide group mimicking the nicotinamide (B372718) moiety of the natural substrate, NAD+. nih.govmdpi.com

Derivatives of this compound have been instrumental in the synthesis of novel PARP inhibitors. nih.gov In a typical synthetic route, the Cbz-protected pyrrolidine carboxylic acid is activated and coupled with other fragments to build the final inhibitor. nih.gov For instance, a series of benzimidazole carboxamide derivatives were synthesized where the 1-N-Cbz-pyrrolidine-3-carboxylic acid was a key intermediate. nih.gov After a multi-step synthesis to construct the benzimidazole ring, the Cbz protecting group is removed to allow for further modification of the pyrrolidine nitrogen. nih.gov

This approach has led to the discovery of potent PARP inhibitors. For example, compounds 5cj and 5cp demonstrated IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the established PARP inhibitor veliparib. nih.gov These compounds also showed promising in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cancer cell lines. nih.gov

Table 1: PARP Inhibitory Activity of Selected Benzimidazole Carboxamide Derivatives
CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
5cj~4~4 nih.gov
5cp~4~4 nih.gov
Veliparib (Reference)~4~4 nih.gov

Research in Neurological Disorders and Neurotransmitter Systems

The pyrrolidine ring is a common structural motif in molecules targeting the central nervous system (CNS). ua.esgoogle.com Derivatives of this compound have been investigated for their potential in treating neurological disorders, often by modulating the activity of neurotransmitter systems. ua.esescholarship.org Overexpression of neuronal nitric oxide synthase (nNOS) is associated with neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease. escholarship.org Therefore, selective inhibition of nNOS is a promising therapeutic strategy. escholarship.orgnih.gov

The pyrrolidine scaffold has been a key component in the design of potent and selective nNOS inhibitors. escholarship.orgnih.gov The pyrrolidine nitrogen can mimic the α-amino group of dipeptide inhibitors, providing a positive charge that interacts favorably with negatively charged residues in the nNOS active site, such as Glu592 and Asp597. nih.gov This electrostatic interaction is a primary reason for the selectivity of these inhibitors for nNOS over other isoforms like endothelial NOS (eNOS). nih.gov

For example, inhibitor 9c , which incorporates a chiral pyrrolidine linker, is a highly potent nNOS inhibitor with a Ki of 9.7 nM and exhibits significant selectivity over eNOS and iNOS. escholarship.org

Table 2: Inhibition Constants (Ki) of Pyrrolidine-based nNOS Inhibitors
CompoundnNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
9c9.7693-fold295-fold escholarship.org

Furthermore, pyrrolidine derivatives have been explored as psychedelic agents with potential for treating CNS disorders like depression and anxiety. google.com These compounds often target serotonergic systems to induce neuroplasticity. google.com

Potential in Anti-Cancer Therapies

Beyond PARP inhibition, derivatives of this compound have shown broader potential in anti-cancer therapies. ua.esnih.gov The pyrrolidine scaffold is found in numerous natural products and synthetic compounds with demonstrated anti-proliferative activities. nih.govnih.gov

For example, novel pyrrolo[2,3-d]pyrimidin-4-ones have been identified as a new class of antiproliferative agents. nih.gov These compounds inhibited the growth of various human cancer cell lines in a dose-dependent manner. nih.gov Specifically, compounds 4 and 5 were the most potent, with IC₅₀ values of 122.4 µM and 106.7 µM in HeLa cells, respectively. nih.gov Further studies indicated that these compounds induce apoptosis, a form of programmed cell death, which is a desirable mechanism for anti-cancer drugs. nih.gov

In another study, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity against human A549 lung epithelial cells. mdpi.com

Enzyme Inhibition Studies (e.g., Neuronal Nitric Oxide Synthase)

As previously mentioned in the context of neurological disorders, derivatives of this compound are prominent in the development of enzyme inhibitors, particularly for neuronal nitric oxide synthase (nNOS). escholarship.orgnih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov

The stereochemistry of the pyrrolidine ring is a critical factor influencing the binding orientation and inhibitory activity of these compounds. nih.gov An efficient synthetic route to chiral pyrrolidine inhibitors allows for versatile SAR studies, leading to the development of more effective nNOS inhibitors. nih.gov For instance, the introduction of fluorine atoms into the pyrrolidine scaffold has been explored to understand their effect on binding to nNOS. nih.gov

In addition to nNOS, pyrrolidine derivatives have been investigated as inhibitors of other enzymes. For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.gov

Mechanisms of Action (where applicable for derivatives)

PARP Inhibition: For PARP inhibitors, the mechanism involves competitive binding to the nicotinamide-binding pocket of the enzyme. nih.gov This prevents the synthesis of poly(ADP-ribose) chains, which in turn disrupts DNA damage repair pathways. nih.gov In cancer cells with existing DNA repair defects (like BRCA mutations), this leads to synthetic lethality and cell death. nih.gov

nNOS Inhibition: The mechanism of nNOS inhibition by pyrrolidine-based compounds relies on key interactions within the enzyme's active site. Crystal structures reveal that these inhibitors can adopt a "double-headed" binding mode, where different parts of the molecule interact with a glutamate (B1630785) residue and a heme propionate (B1217596) in the nNOS active site. escholarship.org The pyrrolidine nitrogen can also form hydrogen bonds with the heme propionate, contributing to a unique and tight binding orientation. escholarship.org The selectivity for nNOS over eNOS is often due to a "single-headed" binding mode in eNOS, which is a less favorable interaction. escholarship.org

Anticancer Activity: For anticancer derivatives like the pyrrolo[2,3-d]pyrimidin-4-ones, the mechanism involves the induction of apoptosis. nih.gov Flow cytometry analysis has shown that these compounds cause an increase in the sub-G1 cell population, which is indicative of DNA fragmentation and apoptotic cell death. nih.gov

Pharmacological Profiles of Derivatives and Analogues

The pharmacological profile of derivatives of this compound is highly dependent on the specific structural modifications made to the core scaffold. The pyrrolidine ring itself offers several advantages in drug design, including the ability to explore three-dimensional space and introduce stereochemical diversity, which can significantly impact biological activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in optimizing the pharmacological properties of these compounds. For example, in the development of nNOS inhibitors, it was found that reducing the number of positive charges from basic amino groups could improve bioavailability without sacrificing potency or selectivity. nih.gov Compound 10 , a monocationic pyrrolidine-based nNOS inhibitor, showed improved membrane permeability compared to its multi-charged counterparts, making it a more promising lead for further development. nih.gov

The stereochemistry of the pyrrolidine ring is also a key determinant of pharmacological activity. For instance, in a series of pyrrolidine carboxamide inhibitors of InhA, resolution of the racemic mixture revealed that only one enantiomer was active. nih.gov This highlights the importance of chiral synthesis in developing potent and selective drugs from this scaffold.

Chemical Reactivity and Derivatization of the 1 N Cbz Pyrrolidine 3 Acetic Acid Scaffold

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most readily accessible functional group for derivatization, serving as a handle for elongation and conjugation to other molecular scaffolds.

Esterification and Amide Bond Formation

The carboxylic acid of 1-N-Cbz-pyrrolidine-3-acetic acid can be readily converted into esters and amides through standard condensation reactions. These reactions are fundamental in medicinal chemistry for creating prodrugs or for linking the scaffold to other pharmacophores.

Amide Bond Formation: The formation of amides is a cornerstone of peptide synthesis. N-Cbz-protected amino acids, such as the title compound, can react with various amines in the presence of coupling agents to form the corresponding amides. organic-chemistry.org For instance, the reaction with arylamines can be achieved using methanesulfonyl chloride and N-methylimidazole in dichloromethane, providing arylamides in high yields without significant racemization. organic-chemistry.org This method highlights the utility of the scaffold in constructing more complex molecular architectures.

Common coupling reagents used for these transformations are designed to activate the carboxylic acid, facilitating nucleophilic attack by an amine. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions. uniurb.it

Table 1: Representative Conditions for Amide Bond Formation

Reagent System Amine Substrate Solvent Key Features
Methanesulfonyl chloride, N-methylimidazole Arylamines Dichloromethane Mild conditions, high yields, low racemization organic-chemistry.org
EDCI, HOBt Protected Amino Acids DMF Standard peptide coupling conditions nih.gov

Coupling Reactions and Conjugation

The carboxylic acid functionality is an ideal anchor point for a variety of coupling reactions, enabling the conjugation of the pyrrolidine (B122466) scaffold to other molecules, including peptides, labels, or solid supports. These reactions are crucial for developing targeted therapeutics and diagnostic agents.

The synthesis of amino acid conjugates often begins with the activation of the carboxylic acid. nih.gov For example, this compound can be coupled with suitably protected amino acid esters using standard peptide coupling reagents like EDCI and HOBt in a solvent such as dimethylformamide (DMF). nih.gov Subsequent deprotection steps can then yield the final conjugate. nih.gov

The choice of coupling reagent is critical and depends on the specific substrates being linked. The vast array of available reagents, often referred to as a "letter soup" in chemical literature, includes phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which offer high reactivity and are suitable for coupling sterically hindered fragments. uniurb.it

Modifications of the Pyrrolidine Ring

While the carboxylic acid provides a primary site for derivatization, the pyrrolidine ring itself can undergo various modifications to alter the shape, rigidity, and substitution pattern of the scaffold.

Functionalization at Different Positions

Direct functionalization of the saturated C-H bonds of the pyrrolidine ring is a powerful strategy for introducing new substituents. rsc.org Modern synthetic methods, including photoredox catalysis, have enabled the selective modification of otherwise inert C-H bonds. nih.gov For example, metal-free direct C–H functionalization can lead to the formation of pyrrolinium-based ionic liquids. rsc.org

Furthermore, "skeletal remodeling" through the cleavage of inert C–N bonds offers a more profound transformation of the pyrrolidine core. nih.gov By combining a Lewis acid and photoredox catalysis, the C2–N bond in an N-benzoyl pyrrolidine can be cleaved, allowing for subsequent C-C bond formation through intermolecular radical addition. nih.gov This strategy can be used to introduce alkenyl groups or even to convert the pyrrolidine framework into other heterocyclic systems like γ-lactones and tetrahydrofurans. nih.gov

Ring Expansion or Contraction Strategies

Altering the size of the pyrrolidine ring can have a significant impact on the conformational properties of the final molecule. Ring expansion or contraction reactions, while less common for this specific scaffold, are established strategies in heterocyclic chemistry.

Ring Contraction: Ring contractions are often driven by the release of ring strain, typically favoring the formation of more stable five or six-membered rings. youtube.com In reactions that proceed through a carbocation intermediate, such as certain SN1-type reactions, a bond migration can lead to a smaller ring with an exocyclic substituent. youtube.com For instance, a transient 1,3-diazepine, formed from a related heterocyclic precursor, can undergo rearrangement to form a 3-cyanopyrrole, demonstrating a contraction pathway. nih.gov

Ring Expansion: Conversely, ring expansion can be achieved through various synthetic routes. For example, the cleavage of C-N bonds in pyrrolidines can be part of a sequence to build larger, different-sized cyclic amines. nih.gov

Transformations of the Cbz Protecting Group

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions. total-synthesis.com However, its selective removal or transformation is a key step in many synthetic sequences involving this compound.

The primary method for Cbz deprotection is hydrogenolysis. total-synthesis.com This reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. missouri.edu The reaction proceeds via the reduction of the benzyl (B1604629) group, releasing the free amine and toluene (B28343) as a byproduct. total-synthesis.com Transfer hydrogenation, using H₂ donors like triethylsilane in the presence of Pd/C, offers a milder, alternative method for Cbz removal. missouri.edu

While robust, the Cbz group is not completely orthogonal to all reagents. It can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr). total-synthesis.com Conversely, it is generally stable to basic conditions, making it compatible with other protecting groups like Fmoc. total-synthesis.com

Table 2: Common Methods for Cbz Group Transformation

Method Reagents Key Features
Deprotection (Hydrogenolysis) H₂ (1 atm), Pd/C Standard, clean, and efficient method missouri.edu
Deprotection (Transfer Hydrogenation) Triethylsilane, Pd/C Mild, neutral conditions, avoids gaseous H₂ missouri.edu
Deprotection (Acid Cleavage) HBr, Acetic Acid Harsher conditions, useful when hydrogenation is not feasible total-synthesis.com

| Deprotection (Lewis Acid) | Aluminum chloride (AlCl₃) in HFIP | Effective for substrates with reducible groups organic-chemistry.org |

Deprotection Strategies

Hydrogenolysis:

Catalytic hydrogenolysis is a widely employed and generally mild method for the cleavage of the Cbz group. This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

While specific studies on this compound are not extensively documented, the deprotection of closely related N-Cbz protected proline derivatives is well-established. For instance, the hydrogenation of N-Cbz-proline is a standard procedure in peptide synthesis. nih.gov The conditions for such transformations typically involve stirring the substrate with a catalytic amount of 10% Pd/C under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

Acidic Conditions:

The Cbz group is generally stable to a range of acidic conditions, which allows for the selective removal of other acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. However, under stronger acidic conditions, the Cbz group can be cleaved. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can be used for this purpose. nih.gov

Deprotection StrategyReagents and ConditionsAdvantagesPotential Considerations
Hydrogenolysis H₂, Pd/C, in a solvent like Methanol or EthanolMild reaction conditions, clean byproducts (toluene and CO₂).Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). The catalyst can be pyrophoric.
Acidic Conditions HBr in Acetic Acid, Trifluoroacetic Acid (TFA)Orthogonal to some other protecting groups.Harsh conditions may not be suitable for sensitive substrates. Potential for side reactions.

Table 1: Deprotection Strategies for the Cbz Group

Post-deprotection Reactions

Following the successful removal of the Cbz group, the resulting pyrrolidine-3-acetic acid becomes a bifunctional building block with a secondary amine and a carboxylic acid, opening up a wide array of possibilities for derivatization.

The free secondary amine can readily participate in various nucleophilic reactions. One of the most common transformations is amide bond formation . The pyrrolidine nitrogen can be acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce new substituents. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly used to facilitate these couplings, minimizing side reactions and ensuring high yields. nih.govgrowingscience.com

Furthermore, the secondary amine can undergo N-alkylation or reductive amination to introduce alkyl groups.

The carboxylic acid moiety of the pyrrolidine-3-acetic acid scaffold also provides a handle for a range of chemical transformations. Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic catalysis (Fischer esterification) or by using coupling agents. masterorganicchemistry.comchemguide.co.uk This modification can be useful for modulating the polarity and pharmacokinetic properties of the final molecule.

The carboxylic acid can also be converted into an amide by coupling it with a primary or secondary amine, again utilizing standard peptide coupling protocols. This allows for the extension of the molecule from the acetic acid side chain. The direct reaction of a carboxylic acid with an amine to form an amide is also possible but often requires harsh conditions. libretexts.org

The dual functionality of the deprotected scaffold allows for the synthesis of a diverse library of compounds. For instance, the amine can be functionalized first, followed by modification of the carboxylic acid, or vice versa. This versatility makes pyrrolidine-3-acetic acid a valuable intermediate in the synthesis of complex molecules with potential biological activity. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrrolidine-containing drugs has traditionally relied on precursors like proline and 4-hydroxyproline (B1632879). nih.gov While these methods can yield products with high optical purity, they present limitations in the facile introduction of pharmacophores at various positions on the pyrrolidine (B122466) ring. nih.gov This difficulty can impede the exploration of potentially bioactive compounds. nih.gov Future research will likely focus on developing more versatile and sustainable synthetic strategies. These new routes will aim to overcome the challenges associated with modifying natural proline and 4-hydroxyproline, allowing for a broader range of structural modifications. nih.gov

A key objective is to devise methods that are not only efficient in terms of yield and purity but also environmentally benign. This includes the use of greener solvents, catalysts, and reagents to minimize the environmental impact of the synthetic process. The development of such methodologies will be crucial for the large-scale production of 1-N-Cbz-pyrrolidine-3-acetic acid derivatives for further biological evaluation and potential clinical applications.

Exploration of New Biological Targets for this compound Derivatives

The versatility of the pyrrolidine scaffold allows its derivatives to interact with a wide array of biological targets. nih.govresearchgate.net For instance, derivatives of pyrrolidine have been investigated as G-protein coupled receptor 40 (GRP40) agonists for the potential treatment of type 2 diabetes. nih.gov In these studies, the stereochemistry of the substituents on the pyrrolidine ring was found to be a critical determinant of their agonist activity. nih.gov Specifically, a cis-4-CF₃ substituent was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is a key pharmacophore for GRP40 agonism. nih.gov

Future research should aim to expand the scope of biological targets for this compound derivatives. This can be achieved through systematic screening against a diverse panel of enzymes, receptors, and ion channels. The identification of novel targets will open up new therapeutic avenues for these compounds, potentially leading to the development of drugs for a variety of diseases.

Advanced Computational Modeling for Structure-Based Drug Design

Computational modeling plays an increasingly important role in modern drug discovery. For pyrrolidine derivatives, understanding the influence of inductive and stereoelectronic factors on the puckering of the ring is essential for predicting pharmacological efficacy. nih.gov The conformation of the pyrrolidine ring can be controlled and locked by the appropriate choice of substituents, which in turn affects its biological activity. nih.gov

Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics calculations, can provide detailed insights into the conformational preferences of this compound and its analogues. These methods can be used to predict how different substituents will affect the three-dimensional shape of the molecule and its interaction with biological targets. This structure-based drug design approach can guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for identifying new drug candidates from large libraries of compounds. rjpbr.combenthamscience.com These technologies can be effectively integrated into the research and development of this compound derivatives. rjpbr.combenthamscience.com By creating combinatorial libraries of these compounds with diverse substituents at various positions of the pyrrolidine ring, researchers can rapidly screen for molecules with desired biological activities. rjpbr.combenthamscience.com

The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. rjpbr.com These assays should be designed to be sensitive, specific, and amenable to automation. The data generated from HTS can then be used to build structure-activity relationships (SAR), which provide valuable information for the optimization of lead compounds.

Studies on Enantiomeric Purity and its Impact on Pharmacological Activity

The stereochemistry of the pyrrolidine ring is a critical factor influencing the biological activity of its derivatives. researchgate.net The different spatial arrangements of substituents can lead to distinct biological profiles due to differential binding to enantioselective proteins. researchgate.net Therefore, controlling the enantiomeric purity of this compound derivatives is of paramount importance.

Future studies should focus on developing and applying analytical methods, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to accurately determine the enantiomeric purity of synthesized compounds. researchgate.net It is also essential to investigate the pharmacological activity of individual enantiomers to understand whether one enantiomer is more active or if they have different biological effects. researchgate.net This knowledge is crucial for the development of safe and effective single-enantiomer drugs.

Q & A

Q. Basic

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced
For scale-up reactions:

  • Thermal Hazard Assessment : Conduct DSC/TGA to evaluate exothermic decomposition risks .
  • Waste Management : Neutralize acidic by-products before disposal (e.g., with CaCO₃) .

How can researchers troubleshoot low yields in coupling reactions involving this compound?

Advanced
Low yields may stem from:

  • Steric Hindrance : Use coupling agents like HATU instead of DCC for bulky substrates .
  • Moisture Sensitivity : Pre-dry solvents (e.g., molecular sieves in DMF) and reagents .
  • By-Product Formation : Monitor reactions in real-time via inline IR spectroscopy to optimize stoichiometry .

What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

Q. Advanced

  • Acid Sensitivity : The Cbz group is stable under basic conditions but cleaved by HBr/HFIP, limiting compatibility with certain resin-linkers .
  • Solubility : Poor solubility in DMF may require co-solvents (e.g., DMSO) during SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.